2,6-Diaminotoluene

Catalog No.
S599344
CAS No.
823-40-5
M.F
C6H3CH3(NH2)2
C7H10N2
C7H10N2
M. Wt
122.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diaminotoluene

CAS Number

823-40-5

Product Name

2,6-Diaminotoluene

IUPAC Name

2-methylbenzene-1,3-diamine

Molecular Formula

C6H3CH3(NH2)2
C7H10N2
C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3

InChI Key

RLYCRLGLCUXUPO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N)N

Solubility

Soluble (NTP, 1992)
In water, 3.17 m/L at 25 °C (est)
Soluble in water, ethanol, benzene
Solubility in water: poo

Synonyms

2-Methyl-1,3-benzenediamine; Toluene-2,6-diamine; 1,3-Diamino-2-methylbenzene; 2,6-Diamino-1-methylbenzene; 2,6-Toluylenediamine; 2,6-Tolylenediamine; 2-Methyl-1,3-benzenediamine; 2-Methyl-1,3-phenylenediamine; 2-Methyl-m-phenylenediamine; NSC 147490

Canonical SMILES

CC1=C(C=CC=C1N)N

Chemical Properties and Synthesis

2,6-DAT can be synthesized through various methods, including nitration and reduction of toluene. Researchers study its reactivity due to the presence of the two amine groups, which can participate in different chemical reactions. These reactions are valuable for creating new molecules with specific properties. For instance, studies explore how 2,6-DAT interacts with other molecules to form new bonds or undergo rearrangements [Source: National Institutes of Health (.gov) ].

Potential Applications in Material Science

The properties of 2,6-DAT make it a potential candidate for the development of new materials. Scientific literature explores using 2,6-DAT as a building block in the design of polymers or molecular frameworks [Source: National Institutes of Health (.gov) ]. These materials could have applications in various fields, such as electronics or catalysis.

Important Note

Research into these applications is ongoing. More studies are needed to fully understand the potential of 2,6-DAT in material science.

Biological Activity

Some research suggests that 2,6-DAT may have mutagenic properties, meaning it could alter genetic material in cells [Source: European Bioinformatics Institute ]. However, further studies are needed to clarify these effects and their potential implications.

2,6-Diaminotoluene is an organic compound with the chemical formula C₇H₁₀N₂. It is a colorless to light yellow crystalline solid that is soluble in water and various organic solvents. This compound is classified as a diamine due to the presence of two amine functional groups (-NH₂) attached to a toluene ring. Its systematic name is 2,6-diaminotoluene, and it is also known by its synonym, 2,6-toluenediamine. The compound has various industrial applications, primarily as an intermediate in the synthesis of other chemicals, including polyurethane foams and dyes .

2,6-DAT is classified as a genotoxic compound, meaning it has the potential to damage DNA []. Studies have shown it can induce mutations in laboratory settings [].

Typical of amines. Key reactions include:

  • Acid-Base Reactions: It can react with acids to form salts. For instance, when 2,6-diaminotoluene reacts with hydrochloric acid, it forms 2,6-diaminotoluene dihydrochloride.
  • Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions, allowing for the introduction of various functional groups.
  • Hydrogenation: 2,6-Diaminotoluene can be synthesized through the hydrogenation of dinitrotoluenes using catalysts like palladium on carbon under specific conditions .

The biological activity of 2,6-diaminotoluene has been studied primarily in terms of its toxicity and mutagenicity. Research indicates that this compound exhibits moderate acute oral toxicity and can act as a skin sensitizer. In vivo studies have shown that it is metabolized into several metabolites after ingestion, which are subsequently excreted in urine . Notably, while 2,6-diaminotoluene is suspected of causing genetic defects (mutagenicity), it does not bind to DNA like its isomer 2,4-diaminotoluene, which has been associated with carcinogenic effects .

The synthesis of 2,6-diaminotoluene typically involves the hydrogenation of dinitrotoluenes. A common method includes:

  • Starting Materials: A mixture of 2,4-dinitrotoluene and 2,6-dinitrotoluene.
  • Catalytic Hydrogenation: The mixture is subjected to hydrogenation using a palladium-carbon catalyst under controlled pressure (1.0 to 1.2 MPa) and temperature (110°C to 125°C).
  • Purification: After the reaction, the product is cooled and crystallized from an aqueous solution to yield high-purity 2,6-diaminotoluene .

2,6-Diaminotoluene has diverse applications across various industries:

  • Chemical Intermediate: It serves as a precursor for producing toluene diisocyanate, which is essential in manufacturing polyurethane foams and elastomers.
  • Dyes and Pigments: The compound is utilized in synthesizing dyes for textiles and other materials.
  • Rubber Chemicals: It plays a role in producing rubber additives that enhance performance characteristics .

Studies on the interactions of 2,6-diaminotoluene with biological systems indicate its potential for causing allergic reactions upon skin contact. It has been classified as a weak skin sensitizer based on local lymph node assays. Furthermore, while it does not exhibit significant carcinogenic potential compared to its structural isomer 2,4-diaminotoluene, caution is advised due to its mutagenic properties .

Several compounds share structural similarities with 2,6-diaminotoluene. Below are some notable examples:

Compound NameStructureKey Characteristics
2,4-DiaminotolueneC₇H₈N₂Known carcinogen; binds to DNA; more toxic than 2,6-diaminotoluene
TolueneC₇H₈Aromatic hydrocarbon; non-toxic; used as a solvent
AnilineC₆H₅NH₂Primary amine; used in dye production; less reactive than diamines
BenzidineC₁₂H₁₂N₂Known carcinogen; used in dye manufacturing; more toxic than both diamines

Uniqueness of 2,6-Diaminotoluene

What sets 2,6-diaminotoluene apart from its counterparts is its relatively lower toxicity profile compared to 2,4-diaminotoluene while still maintaining utility in industrial applications. Its ability to participate in various

Physical Description

2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992)
OtherSolid
Solid
COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR.
Colorless prisms (from water).

Color/Form

Prisms from benzene, wate

XLogP3

0.9

Boiling Point

260.0 °C
289 °C

Density

pKa = 4.69 (est)

LogP

log Kow = 0.16 (est)

Melting Point

223 °F (NTP, 1992)
106.0 °C
106 °C
106°C
105-106 °C
223°F

UNII

H838Q10551

Related CAS

15481-70-6 (di-hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

0.00 mmHg
2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated)
Vapor pressure, kPa at 150 °C: 2.13

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

823-40-5

Wikipedia

Toluene-2,6-diamine

Biological Half Life

Both 2,4-TDA and 2,6-TDA have been identified in hydrolyzed urine of persons exposed to toluene diisocyanates (TDI), and there are some studies of excretion of 2,4-TDA and 2,6-TDA by persons exposed to TDI. In one study of TDI-exposed workers, the half time in urine was determined to be 18 days for 2,4-TDA and 19 days for 2,6-TDA, and the half time in plasma 7.8 days for 2,4-TDA and 9.6 days for 2,6-TDA. In another study, in which volunteers were exposed to TDI for 4 hours, the half time in plasma for 2,4-TDA and 2,6-TDA was 2 to 5 hours during the initial elimination phase and more than 6 days in the slower phase.

Methods of Manufacturing

Diaminotoluenes are produced from dinitrotoluenes through a catalytic hydrogenation procedure, or by the reaction of iron and hydrochloric acid with dinitrotoluenes.
CATALYTIC REDUCTION OF MIXED DINITROTOLUENES TO FORM MIXED TOLUENEDIAMINES FOLLOWED BY ISOLATION OF THE 2,6-ISOMER IN A MIXTURE WITH 2,4-ISOMER.

General Manufacturing Information

All other basic organic chemical manufacturing
1,3-Benzenediamine, 2-methyl-: ACTIVE
From a commercial standpoint, the most important toluenediamine isomers are the meta, or 2,4- and 2,6-isomers, which are obtained as a mixture by hydrogenation of the corresponding dinitrotoluenes. ... About 4% of the 2,3- and 3,4-isomers are formed as byproducts during toluene dinitration, and the same isomeric diamines subsequently appear as impurities in the mixture of m-diamines. They can be removed by distillation and are sold as commercial o-toluenediamine.

Analytic Laboratory Methods

Method: NIOSH 5516, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 2,6-toluenediamine in the presence of isocyanates; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 2,6-diaminetoluene; Matrix: air; Detection Limit: 12 parts per trillion (58 nanogram/cu m).
Method is presented fordetermination of 2,6-diaminotoluene in aqueous extracts of food-contact boil-in-bag & retortable pouches. Extracts were subjected to methylene chloride extraction clean-up procedure which effected a 50 fold concentration. A 500 uL portion of concentrate was analyzed by HPLC on a reversed-phase, 5 um, C8 column. Lower limit of detection was 40 ng in unconcentrated aqueous extracts. Results of migration studies are also presented.
The use of HPLC for the determination of carcinogenic phenylenediamines was studied. Detection limits using UV and electrochemical detectors showed that electron detectors were superior in most cases. Chromatographic conditions and sample preparation procedures were described for many phenylenediamines of environmental significance. /Phenylenediamines/

Clinical Laboratory Methods

2,6- and 2,4-Diaminotoluene were resolved as sharp peaks by normal-phase HPLC in 3 min by acetonitrile-water-saturated chloroform elution solvent (8:2, vol/vol) with detection by UV absorbance at 250 nm. Detection was very sensitive, allowing quantitation of 1-2 ng of either. Quantitative recovery of 2,4-TDA from spiked rat urine & plasma samples was obtained by extraction with methylene chloride.

Storage Conditions

Well closed.

Interactions

2,4-, 2,5-, 2,6- and 3,4-Toluene diamine (TDA) were tested for their ability to enhance the transformation of primary hamster embryo cells (HEC) by Simian adenovirus 7 (SA7) when administered either prior to or after virus inoculation and for their ability to transform secondary HEC. 2,4-TDA was inactive when given prior to SA7, but active if given after. 2,5-TDA was active in both protocols. 2,6-TDA was marginally active if administered before virus and was the most active of the isomers when administered after virus. 3,4-TDA was the most active compound when added prior to SA7, and was also active when given after virus. All the isomers were capable of producing good dose--responses and absolute increases in the number of virus-transformed foci per dish in one or both of the experimental regimens. Each isomer chemically transformed secondary HEC but good dose--responses were rare, and none of the chemicals were active in more than 50% of the 5 or 6 separate tests performed on each.

Dates

Modify: 2023-08-15

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